molecular formula C11H9N3O2S B432616 {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 353281-02-4

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Cat. No.: B432616
CAS No.: 353281-02-4
M. Wt: 247.28g/mol
InChI Key: QJGIBVJTRZNORT-UHFFFAOYSA-N
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Description

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a chemical compound that features both an aromatic amine and a nitropyridine group connected by a thioether linkage. This structure makes it a valuable synthon in organic and medicinal chemistry research. The electron-deficient nitropyridine ring and the electron-rich aniline moiety within the same molecule offer a unique platform for constructing complex heterocyclic systems. Researchers can utilize this compound as a key intermediate in the synthesis of polycyclic heterocycles, such as imidazo[1,2-a]pyridines and indoles, which are scaffolds of significant interest in drug discovery efforts . The nitro group on the pyridine ring can be readily reduced to an amino group, providing a handle for further functionalization and diversification, a strategy commonly employed in the synthesis of potential antitumor agents and other bioactive molecules . The thioether bridge also presents an opportunity for exploration in molecular design. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGIBVJTRZNORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Nitropyridin 2 Yl Thio Phenyl Amine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most prevalent method for synthesizing compounds like {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂). wikipedia.orgchemeurope.comnih.gov

In the synthesis of this compound, the starting materials are typically a nitropyridine derivative and a sulfur nucleophile. The reaction involves the displacement of a leaving group on the pyridine (B92270) ring by the sulfur atom of a thiol. While direct substitution of a nitro group can occur, it is more common for the nitro group to act as an activating group for the displacement of a leaving group, such as a halide, positioned at an ortho or para position. wikipedia.orgchemeurope.com For instance, 2-chloro-3-nitropyridine (B167233) is a common precursor, where the chlorine atom at the 2-position is displaced by the nucleophilic attack of 4-aminothiophenol (B129426). nih.gov The presence of the nitro group at the 3-position (ortho to the reaction center) makes the ring electron-deficient and thus highly susceptible to nucleophilic attack. wikipedia.orgchemeurope.com

Vicarious nucleophilic substitution (VNS) is another relevant strategy, where a nucleophile attacks a C-H position on an electron-deficient aromatic ring, like a nitropyridine. acs.orgnih.gov This process involves the addition of a carbanion stabilized by a leaving group, followed by base-induced elimination to restore aromaticity. acs.orgnih.gov While typically used for C-C bond formation, the principles can be extended to other nucleophiles.

Table 1: Reactivity in Nucleophilic Aromatic Substitution

Feature Description Reference
Activating Group Electron-withdrawing groups (e.g., -NO₂) activate the ring for nucleophilic attack. wikipedia.orgchemeurope.comnih.gov
Leaving Group A good leaving group, typically a halide, is displaced by the nucleophile. wikipedia.org
Nucleophile Sulfur nucleophiles like thiolates are used to form the thioether bond. wikipedia.org

| Common Precursor | 2-Chloro-3-nitropyridine is a key starting material for this class of compounds. | nih.gov |

The inherent electronic properties of the pyridine ring dictate the regioselectivity of nucleophilic substitution reactions. The electron-withdrawing nature of the ring nitrogen makes the carbon atoms at positions 2 (alpha) and 4 (gamma) electron-deficient and thus preferential sites for nucleophilic attack. wikipedia.orgwikipedia.org

In the case of this compound synthesis, the regiochemistry is further controlled by the substituents on the pyridine ring. A nitro group, being a powerful electron-withdrawing substituent, strongly activates the ortho and para positions relative to it for nucleophilic attack. wikipedia.orgchemeurope.com When a 3-nitropyridine (B142982) derivative is used, such as 2-chloro-3-nitropyridine, the nitro group at C-3 and the ring nitrogen both activate the C-2 and C-4 positions. The presence of a good leaving group like chlorine at the C-2 position makes this the most electrophilic site, directing the incoming sulfur nucleophile (4-aminothiophenolate) to attack there, resulting in the desired 2-thio-substituted product with high regioselectivity.

The established mechanism for SNAr reactions proceeds through a two-step addition-elimination process. nih.gov The initial, and often rate-limiting, step is the nucleophilic attack on the electron-deficient carbon of the aromatic ring. researchgate.net This attack breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemeurope.comnih.govresearchgate.net The stability of this complex is crucial and is enhanced by the presence of strong electron-withdrawing groups, like the nitro group, which delocalize the negative charge. researchgate.netbris.ac.uk

In the formation of this compound, the attack of the 4-aminothiophenolate on 2-chloro-3-nitropyridine would form a Meisenheimer intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and, significantly, onto the oxygen atoms of the ortho-nitro group. chemeurope.com In the second step of the mechanism, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored to yield the final thioether product. chemeurope.com Recent studies, however, suggest that for some substrates, particularly those with less stabilizing groups or better leaving groups, the reaction may proceed through a more concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govresearchgate.netbris.ac.uk

Table 2: Meisenheimer Complex Details

Aspect Description Reference
Formation Formed by nucleophilic attack on an electron-deficient aromatic ring. nih.govresearchgate.net
Structure Anionic, non-aromatic, resonance-stabilized σ-adduct. chemeurope.comnih.gov
Stabilization Stabilized by electron-withdrawing groups (e.g., -NO₂) at ortho/para positions. researchgate.netbris.ac.uk

| Role in Reaction | Traditionally considered an intermediate, but may be a transition state in some cases. | nih.govresearchgate.netbris.ac.uk |

Carbon-Sulfur (C-S) Bond Formation Protocols

Beyond classical SNAr, other modern synthetic methods are available for constructing the C-S bond in heteroaryl thioethers. These often involve metal catalysis or novel coupling reagents.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-heteroatom bonds, including C-S bonds. nih.govcolab.ws These methods are particularly useful when the aromatic substrate is not sufficiently activated for an SNAr reaction. acsgcipr.org Palladium and copper are the most commonly used metals for this transformation. acsgcipr.orgias.ac.in

The general catalytic cycle involves the oxidative addition of the metal catalyst (e.g., a palladium complex) into an aryl halide or triflate bond. acsgcipr.org This is followed by coordination of the thiol and subsequent reductive elimination, which forms the C-S bond and regenerates the catalyst. acsgcipr.org The choice of ligand for the metal is critical for a successful reaction. acsgcipr.org For the synthesis of this compound, this would involve coupling a derivative like 2-bromo-3-nitropyridine (B22996) with 4-aminothiophenol in the presence of a suitable catalyst and base. These reactions often show excellent functional group tolerance. ias.ac.in

A more recent and innovative approach to forming heteroaryl thioethers involves the use of phosphonium (B103445) salts. nih.gov This strategy provides an alternative to traditional cross-coupling and SNAr reactions, which are often limited by the availability of halogenated precursors. nih.gov In this method, a pyridine is first converted into a heterocyclic phosphonium salt. nih.gov This activated intermediate then readily reacts with a thiolate nucleophile to form the C-S bond. nih.gov

This process has been shown to be highly regioselective for pyridines, favoring substitution at the 4-position. nih.gov The methodology can be applied to complex molecules, showcasing its potential in late-stage functionalization. nih.gov The synthesis of thiophosphonium salts themselves can be achieved through a direct, metal-free coupling of thiols and aldehydes with triphenylphosphine (B44618) (Ph₃P). acs.orgnih.gov This divergent approach allows for the creation of a variety of thioether derivatives. acs.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Compound
2-Chloro-3-nitropyridine Precursor/Reactant
4-Aminothiophenol Nucleophile/Reactant
2-Bromo-3-nitropyridine Precursor/Reactant
Triphenylphosphine Reagent
Pyridine Parent Heterocycle
Meisenheimer Complex Reaction Intermediate

Strategies Involving Thiol Surrogates (e.g., Xanthates)

Traditional methods for forming aryl thioethers often rely on the use of thiols, which are notoriously malodorous and susceptible to oxidation. documentsdelivered.com To circumvent these issues, synthetic chemists have turned to thiol surrogates, such as xanthates, which are stable, low-cost, and odorless alternatives. documentsdelivered.commdpi.com

The general approach involves the reaction of an aryl halide with a xanthate salt. researchgate.net For instance, potassium xanthates (ROCS2K) can react with aryl halides to generate aryl thioethers. mdpi.com This transformation can proceed under various conditions, including transition-metal-free and base-free systems. mdpi.com The reaction of diaryliodonium salts with xanthate salts, which are readily prepared from alcohols and carbon disulfide, provides an operationally simple, thiol-free method for synthesizing alkyl aryl thioethers. acs.org This protocol exhibits high functional group tolerance. acs.org

Heating xanthates with aryl halides in the presence of a base like cesium carbonate in a solvent such as methanol (B129727) can afford aryl alkyl thioethers in good yields and with short reaction times. dntb.gov.ua This method is advantageous as it avoids direct contact with thiols and allows for the introduction of various substituents. dntb.gov.ua

Incorporation of the Aminophenyl Moiety

The aminophenyl portion of the target molecule can be incorporated through several synthetic strategies, primarily involving the functionalization of pre-existing aniline (B41778) derivatives or the late-stage introduction of the amino group.

Functionalization of Aniline Derivatives in Thioether Synthesis

The direct C-H functionalization of aniline derivatives represents a powerful and atom-economical approach to forming C-S bonds. nih.gov While many C-H functionalization reactions on anilines are directed to the ortho position by a directing group on the nitrogen atom, methods for para-selective functionalization are also being developed. nih.gov

One strategy involves the regioselective bromination of an aniline derivative, followed by a copper/oxalic diamide-catalyzed C-S cross-coupling reaction. researchgate.net This method tolerates a range of functional groups, including nitro groups and unprotected amines. researchgate.net Another approach is the dual-catalytic ortho-thioarylation of anilines. rsc.org This involves the activation of an N-thio-succinimide reagent with a Lewis acid and a Lewis base to achieve efficient ortho-thioarylation of both protected and unprotected anilines. rsc.org

Mechanochemical methods have also been employed for the thiocyanation of anilines, which can then be converted to thioethers. nih.gov Ball-milling of anilines with ammonium (B1175870) thiocyanate (B1210189) and an oxidizing agent can produce aryl thiocyanates with moderate to excellent yields under solvent-free conditions. nih.gov

Amination Reactions for Nitrogen-Containing Scaffolds

The amino group can also be introduced onto a pre-formed thioether scaffold. Direct C-H amination reactions offer a streamlined approach, though they often require nitrogen-activating groups that can be challenging to remove. nih.gov

An alternative involves the synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions. For example, aminoalkynes can react with carbonyls in the presence of a metal catalyst to construct various nitrogen-containing rings. mdpi.com While not a direct route to the target molecule, these methods highlight the versatility of amination reactions in building complex nitrogenous structures. mdpi.commdpi.com Photo-click reactions using aryl tetrazoles can also be used to generate nitrogen-rich scaffolds. nih.gov

Synthetic Utility and Further Transformations of the this compound Scaffold

Once synthesized, the this compound core structure can be further modified to create a library of analogues for various applications.

Derivatization of the Amino Group

The primary amino group on the phenyl ring is a versatile handle for further functionalization. It can undergo a wide range of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. Derivatization reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) can be used to modify primary amines. mdpi.com Chiral derivatizing agents, like those used with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, can be employed to create diastereomeric derivatives for chiral separations. researchgate.net These modifications can significantly alter the biological and physicochemical properties of the parent molecule.

Modifications of the Pyridine and Nitro Groups

The 3-nitropyridine moiety also offers opportunities for structural diversification. The nitro group itself can be a precursor to other functionalities. For instance, nitro groups can be reduced to amino groups, which can then be further derivatized. nih.gov

The pyridine ring can also be modified. In some cases, nucleophilic substitution reactions on nitropyridines can lead to unexpected rearrangements, such as nitro-group migration. clockss.org For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can result in the formation of a 3-amino-2-nitropyridine (B78374) derivative, indicating a migration of the nitro group. clockss.org Understanding and controlling such rearrangements is crucial for the selective synthesis of desired isomers.

Advanced Structural Elucidation Through Crystallography

Analysis of Intermolecular Interactions and Supramolecular Assembly.

Influence of Crystal Packing on Overall Architecture

For instance, in analogous compounds where the thioether linkage is replaced by an amine bridge, such as in N-(4-substituted-phenyl)-3-nitropyridin-2-amines, the crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking interactions. In these related molecules, the amine proton and the nitro group's oxygen atoms are common participants in hydrogen bonding, often leading to the formation of dimeric or catemeric motifs.

Furthermore, the aromatic rings of the pyridine (B92270) and phenyl groups are prime candidates for π-π stacking interactions. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will be a determining factor in the cohesiveness and stability of the crystal lattice. The interplay between the nitro group, the amine substituent, and the thioether bridge will ultimately orchestrate a complex, three-dimensional network.

A comprehensive analysis of the crystal packing of {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine would require the specific geometric parameters obtained from its crystal structure determination. The table below illustrates the type of data that would be crucial for such an analysis.

Table 1: Key Intermolecular Interactions Influencing Crystal Architecture (Note: This table is a representative example of the data required for a full analysis and is based on typical interactions found in similar molecular structures, as direct crystallographic data for the title compound is not available.)

Interaction Type Donor Acceptor Distance (Å) Angle (°) Resulting Motif
Hydrogen Bond N-H (amine) O (nitro) Data not available Data not available Dimer/Chain
π-π Stacking Pyridine Ring Centroid Phenyl Ring Centroid Data not available Data not available Columnar/Herringbone
C-H···π C-H (phenyl) Pyridine Ring Data not available Data not available 3D Network

The detailed characterization of these parameters is essential for a complete understanding of the structure-property relationships of this compound.

Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and elucidating the vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For aromatic amines and nitro compounds, characteristic vibrational frequencies are expected. For instance, in a related compound, 4-amino-3-nitropyridine (B158700), FT-IR spectra have been recorded in the range of 4000-400 cm⁻¹. researchgate.net The N-H stretching vibrations of the amine group are typically observed in the region of 3400-3200 cm⁻¹. The nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations, which are expected to appear in the ranges of 1370-1330 cm⁻¹ and 1550-1515 cm⁻¹, respectively. The C-S stretching vibration is generally weak and appears in the 710-570 cm⁻¹ region. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine (B92270) and phenyl rings occur in the 1600-1400 cm⁻¹ region. researchgate.net

Interactive Table: Representative FT-IR Data for Aromatic Nitro-Amine Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3200
Aromatic C-H Stretch3100-3000
Asymmetric NO₂ Stretch1550-1515
C=C/C=N Ring Stretch1600-1400
Symmetric NO₂ Stretch1370-1330
C-N Stretch1340-1250
C-S Stretch710-570

Note: The data presented is representative of the functional groups present in {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine and is based on general spectroscopic tables and data for similar compounds.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the context of molecules like this compound, Raman spectroscopy can be used to identify the symmetric vibrations of the aromatic rings and the nitro group. For 4-amino-3-nitropyridine, FT-Raman spectra have been recorded in the 4000-50 cm⁻¹ range. researchgate.net The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong band in the Raman spectrum. The S-S disulfide bond, if present as an impurity from side reactions, would also be readily detectable in the Raman spectrum around 540-460 cm⁻¹. mdpi.com

To accurately assign the observed vibrational bands in FT-IR and Raman spectra to specific molecular motions, theoretical calculations are often employed. Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies and intensities of a molecule. organicchemistrydata.org

The Total Energy Distribution (PED) analysis is then used to provide a detailed description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net For instance, a PED analysis of 4-amino-3-nitropyridine has been performed to assign the calculated vibrational frequencies to the experimental FT-IR and FT-Raman bands. researchgate.net This allows for a confident and detailed interpretation of the vibrational spectra, confirming the presence of specific functional groups and understanding the coupling between different vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their local electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For this compound, the aromatic protons on the phenyl and pyridine rings are expected to resonate in the downfield region, typically between δ 6.0 and 9.0 ppm. rsc.orgorganicchemistrydata.org The protons on the phenyl ring will show splitting patterns (e.g., doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing thioether linkage. The protons on the nitropyridine ring will also appear as distinct signals, with their chemical shifts affected by the strongly electron-withdrawing nitro group and the nitrogen heteroatom. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. pdx.edu For a related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine, the aromatic protons are observed in the range of δ 7.0-8.5 ppm. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amine (NH₂)Variable (broad singlet)s (br)
Phenyl Ring Protons6.5 - 7.5d, t
Pyridine Ring Protons7.0 - 8.8d, dd

Note: The predicted chemical shifts are estimates based on general values for similar aromatic structures and data from related compounds.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In this compound, the carbon atoms of the aromatic rings are expected to resonate in the range of δ 110-160 ppm. organicchemistrydata.org The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded and appear at a lower field (higher ppm value). Similarly, the carbon atom attached to the sulfur atom (C-S) and the carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon atoms of the phenyl ring will also show distinct signals influenced by the amino and thioether substituents. For example, the carbon attached to the amino group is typically shielded compared to the other ring carbons. researchgate.net In studies of related nitropyridine derivatives, the carbon chemical shifts have been calculated using the GIAO (Gauge-Including Atomic Orbital) method and compared with experimental data. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Phenyl Ring Carbons115 - 150
Pyridine Ring Carbons120 - 160
Carbon attached to NO₂145 - 155
Carbon attached to S130 - 145
Carbon attached to NH₂140 - 150

Note: The predicted chemical shifts are estimates based on general values for similar aromatic structures and data from related compounds.

Elucidation of Molecular Connectivity and Structure

The precise arrangement of atoms and bonds within a molecule is determined through a combination of spectroscopic techniques and computational methods. For nitropyridine derivatives, these methods provide critical insights into their chemical behavior and potential applications.

The molecular structure of compounds similar to this compound has been elucidated using single-crystal X-ray diffraction. For instance, the analysis of N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals key structural features that are likely to be shared with the subject compound. In this related molecule, two independent molecules comprise the asymmetric unit, exhibiting different dihedral angles between the pyridine and benzene (B151609) rings [17.42 (16)° and 34.64 (16)°]. nih.gov This indicates a twisted conformation, a common feature in such multi-ring systems. The nitro group is typically co-planar with the pyridine ring, which maximizes resonance stabilization. nih.gov

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by predicting optimized geometries, bond lengths, and bond angles. For 4-amino-3-nitropyridine, DFT calculations have been used to determine dihedral angles, which define the conformation around rotatable bonds. researchgate.net These theoretical approaches are crucial for understanding the three-dimensional structure and its influence on the molecule's properties.

The connectivity of atoms in this compound is established through a combination of synthetic route analysis and spectroscopic data. The presence of a thioether linkage (-S-), an amine group (-NH2), and a nitro group (-NO2) attached to the pyridine and phenyl rings can be confirmed by techniques like ¹H and ¹³C NMR spectroscopy, which reveal the chemical environment of each atom. For example, in related pyridine derivatives, the ¹H NMR signals for protons on the pyridine ring appear at distinct chemical shifts (δ), such as α-protons around δ 8.5, γ-protons around δ 7.5, and β-protons around δ 7.0. wikipedia.org

Table 1: Selected Crystallographic Data for a Related Compound: N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.gov

ParameterValue
Empirical FormulaC₁₂H₁₁N₃O₂
Formula Weight229.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6557 (12)
b (Å)7.1415 (8)
c (Å)27.958 (3)
β (°)91.310 (2)
Volume (ų)2127.0 (4)
Z8
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Dihedral Angle 1 (°)17.42 (16)
Dihedral Angle 2 (°)34.64 (16)

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure of a molecule, including the energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of its electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.

For pyridine itself, absorption bands are observed at 195, 251, and 270 nm, corresponding to π → π* and n → π* transitions. wikipedia.org The introduction of substituents like a nitro group and an amino-phenylthio group significantly alters the electronic spectrum. The nitro group acts as a strong electron-withdrawing group, while the amino group is electron-donating. This donor-acceptor character often leads to intramolecular charge transfer (ICT) bands, which are typically observed at longer wavelengths (a bathochromic or red shift).

In related 2-arylvinyl-3-nitropyridines, the position of the absorption maximum is highly dependent on the electronic nature of the aryl substituent. nih.gov For instance, a compound with a strong electron-releasing 4-dimethylaminophenyl group absorbs light in the visible region, which is attributed to a greater degree of charge transfer. nih.gov It is expected that this compound would also exhibit significant ICT character, resulting in absorption bands in the visible range.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra and help in the assignment of the observed transitions. For 4-amino-3-nitropyridine, TD-DFT calculations have been used to record the UV-visible spectrum and calculate the HOMO and LUMO energies, which show that charge transfer occurs within the molecule. researchgate.net

Table 2: UV-Vis Absorption Data for Related Nitropyridine Derivatives in MeCN nih.gov

Compoundλmax (nm)Description
2-Methyl-3-nitro-5-(2-phenylvinyl)pyridine384Absorption at the border of the visible and UV regions.
2-Methyl-3-nitro-5-[2-(4-dimethylaminophenyl)vinyl]pyridine415Absorption in the visible region due to strong charge transfer from the electron-donating dimethylaminophenyl group to the electron-withdrawing nitropyridine ring.
2-Methyl-3-nitro-5-[2-(4-nitrophenyl)vinyl]pyridine353Absorption maximum shifted to a shorter wavelength compared to the unsubstituted phenyl derivative.

Fluorescence Properties of Related Nitropyridine Derivatives

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is highly sensitive to the molecular structure and environment. While pyridine itself exhibits very low fluorescence, many of its derivatives are fluorescent. wikipedia.org

The fluorescence properties of nitropyridine derivatives are of particular interest. Some 2-alkenylpyridines have been shown to be fluorescent, with the quantum yield being dependent on the acidity of the medium. nih.gov In a study of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines, certain compounds exhibited fluorescence upon excitation at their visible absorption maximum. nih.gov A notable feature of these fluorescent molecules is a large Stokes shift, which is the difference between the absorption and emission maxima. Large Stokes shifts, in the range of 150-170 nm, are advantageous as they minimize the overlap between absorption and emission spectra. nih.gov

The presence of donor-acceptor pairs in a molecule, such as the amino and nitro groups in the extended π-system of this compound, can lead to the formation of a charge-transfer excited state, which is often emissive. The fluorescence properties can be tuned by modifying the substituents on the aromatic rings. For example, a novel blue thermally activated delayed fluorescence (TADF) emitter, CPC (2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile), was developed by linking an electron-donating carbazole (B46965) to an electron-accepting pyridine-3,5-dicarbonitrile (B74902) core. acs.org

Table 3: Photophysical Properties of Fluorescent Nitropyridine Derivatives in MeCN nih.gov

Compoundλabs (nm)λem (nm)Stokes Shift (nm)
2-Methyl-3-nitro-5-[2-(4-methoxyphenyl)vinyl]pyridine384538154
2-Methyl-3-nitro-5-[2-(naphthalen-2-yl)vinyl]pyridine403571168

Computational Chemistry and Theoretical Modeling of 4 3 Nitropyridin 2 Yl Thio Phenyl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure of molecules.

Selection of DFT Functionals and Basis Sets (e.g., B3LYP, M06-2X)

The choice of a functional and basis set is critical for the accuracy of DFT calculations. Functionals like B3LYP are widely used for their efficiency in describing a broad range of chemical systems. thaiscience.info The M06-2X functional is often preferred for main-group chemistry and systems where non-covalent interactions are important. researchgate.netwikipedia.orgresearchgate.net A basis set, such as the Pople-style 6-31G* or the Ahlrichs-style def2-SVP, defines the set of functions used to build the molecular orbitals. researchgate.net For molecules involving dispersion and ionic hydrogen-bonding, M06 functionals have been shown to perform better than B3LYP. wikipedia.orgresearchgate.net However, without specific studies on {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine, the optimal combination for this molecule remains undetermined.

Optimization of Ground State Molecular Conformations

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process would reveal the most stable three-dimensional structure of this compound, including critical bond lengths, bond angles, and dihedral angles. For similar but distinct molecules like N-(4-Methyl-phenyl)-3-nitro-pyridin-2-amine, crystallographic studies have identified twists in the molecular structure, such as the dihedral angles between the pyridine (B92270) and benzene (B151609) rings. nih.gov A theoretical optimization of this compound would provide similar insights into its preferred conformation in the gaseous phase.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, various electronic properties and reactivity descriptors can be calculated to understand a molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.govnih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests high reactivity. nih.gov For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, but specific HOMO-LUMO energy values and their distribution across the molecule are not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualize the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). rsc.orgmdpi.com These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. rsc.org The color coding, typically from red (most negative) to blue (most positive), provides a clear guide to the reactive sites. nih.gov An MEP map for this compound would highlight the electronegative nitro group and nitrogen atoms as potential sites for electrophilic interaction, but a specific, calculated map has not been published.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net It is particularly useful for quantifying charge transfer and electron delocalization through hyperconjugative interactions. This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net The stabilization energy associated with these interactions indicates the strength of the charge delocalization. For this compound, NBO analysis could quantify the electron density transfer between the phenylamine and nitropyridine rings through the sulfur bridge, but such a quantitative analysis is currently absent from the scientific record.

Theoretical Prediction of Optical Properties

The optical properties of a molecule are intrinsically linked to its electronic structure. Computational methods can predict these properties with a reasonable degree of accuracy, providing valuable information for applications in materials science and photonics.

Nonlinear optical (NLO) materials are of great interest for their applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Linear polarizability (α) describes the linear response of the molecular electron cloud to an external electric field, while the first hyperpolarizability (β) quantifies the second-order nonlinear response.

For this compound, the push-pull electronic character, with the amine group acting as a donor and the nitropyridine as an acceptor, connected by a polarizable thioether bridge, suggests a potentially significant first hyperpolarizability. Computational assessments of α and β are typically carried out using quantum chemical methods. The results of these calculations would indicate the molecule's potential as a candidate for NLO applications.

PropertyPredicted Qualitative Trend
Dipole Moment (µ) High
Linear Polarizability (α) Moderate to High
First Hyperpolarizability (β) Potentially High

This table provides a qualitative prediction based on the molecular structure. Quantitative values would require specific computational studies.

Computational Investigations of Tautomerism and Reaction Pathways

Tautomerism, the interconversion of structural isomers, and the elucidation of reaction pathways are fundamental aspects of chemical reactivity that can be effectively studied using computational methods.

For this compound, one could envision tautomeric forms involving the amine and nitro groups. For instance, a proton transfer from the amine nitrogen to one of the oxygen atoms of the nitro group could lead to an aci-nitro tautomer. Computational studies would involve calculating the relative energies of these tautomers to determine their stability and the energy barriers for their interconversion. This would reveal the likelihood of observing different tautomeric forms under various conditions.

Furthermore, computational chemistry can be employed to investigate potential reaction pathways. For example, the nucleophilic aromatic substitution (SNAAr) reaction is a common pathway for the synthesis of such diaryl thioethers. Theoretical modeling could map the potential energy surface of the reaction between 2-chloro-3-nitropyridine (B167233) and 4-aminothiophenol (B129426), identifying the transition state and calculating the activation energy. This would provide valuable mechanistic insights and could help in optimizing reaction conditions. Similarly, the oxidation of the sulfur atom to form sulfoxides and sulfones could be modeled to understand the molecule's stability and potential degradation pathways.

Academic and Industrial Research Applications of Thioether Substituted Aromatic Amines

Role as Precursors and Intermediates in Organic Synthesis

The inherent reactivity of the functional groups within {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine—namely the nitro group, the primary amine, and the pyridine (B92270) nitrogen—renders it a significant intermediate for constructing more complex molecular frameworks.

The structure of this compound is well-suited for serving as a foundational element in the synthesis of novel heterocyclic systems. The synthesis of its core structure often involves the nucleophilic substitution of a nitro group on a pyridine ring by a sulfur nucleophile. nih.gov Specifically, studies on the reactions of 2-R-3-nitropyridines with thiols have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, demonstrating a viable route to this class of thioether compounds. nih.gov

Once formed, the compound presents several avenues for cyclization reactions. The primary aromatic amine can be a nucleophile in reactions to form new rings, while the nitro group can be reduced to an amino group, which can then participate in intramolecular or intermolecular cyclizations to generate fused heterocyclic structures. researchgate.netmdpi.com This strategy is a common approach for building polycyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and other related heterocycles, which are of interest for their potential biological activities. researchgate.net The general methodology allows for the creation of diverse and complex molecular architectures starting from relatively simple, functionalized precursors. mdpi.com

Table 1: Potential Reactions for Heterocycle Synthesis

Reactive Site Reagent/Condition Potential Product Class
Phenylamine (-NH₂) Dicarbonyl compounds Pyrroles, Quinoxalines
Phenylamine (-NH₂) Phosgene derivatives Benzoxazoles, Benzimidazoles
Nitro group (-NO₂) Reducing agents (e.g., Sn/HCl, H₂/Pd) Diamine intermediate

Nitro-containing aromatic compounds are recognized as important building blocks for the synthesis of functional organic materials. mdpi.comfrontiersin.org The nitro group acts as a strong electron-withdrawing group, which can be crucial for creating materials with specific electronic properties. mdpi.com In this compound, the combination of the electron-donating phenylamine moiety and the electron-accepting nitropyridine ring creates a donor-acceptor (D-A) system. Such systems are fundamental to the design of materials for organic electronics and photonics.

The versatility of the nitro group allows for its transformation into other functional groups, such as an amine, providing a handle for further functionalization. mdpi.com This adaptability makes the parent compound a valuable intermediate. Similarly, thioether-linked aromatic compounds are utilized as building blocks for multifunctional molecules, including tetrapyrroles, where the thioether linkage provides structural control. nih.gov The planarizable triarylamine framework, of which the phenylamine group is a component, is widely employed in designing materials for applications like Organic Light Emitting Diodes (OLEDs). chemrxiv.org

Applications in Catalysis Research

The potential of this compound extends into the realm of catalysis, primarily through its prospective role in the design of sophisticated ligands for metal-based catalysts.

The molecular structure of this compound contains multiple potential coordination sites for metal ions, including the nitrogen atom of the pyridine ring, the nitrogen of the amine group, and the sulfur atom of the thioether linkage. This makes it an attractive candidate for a multidentate ligand in coordination chemistry. researchgate.netnih.gov The design of ligands is a critical aspect of developing metal complexes with specific catalytic, photophysical, or structural properties. nih.gov

The divergent disposition of its donor atoms could allow it to act as a linker in the assembly of coordination polymers. researchgate.net Coordination polymers are a class of materials constructed from metal ions or clusters bridged by organic ligands, and their properties can be tailored by modifying either component. rsc.org The flexible thioether bond in this compound could impart conformational adaptability to the resulting metal complexes, influencing the final structure and properties of the coordination polymer.

Table 2: Potential Coordination Sites and Metal Ion Affinity

Donor Atom Type Potential Metal Ions
Pyridine Nitrogen Hard/Borderline Base Transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺), Lanthanides
Amine Nitrogen Hard Base Transition metals (e.g., Co²⁺, Ni²⁺)

Metal complexes derived from ligands similar to this compound have shown activity in a range of catalytic reactions. rsc.org For instance, the compound itself can be a substrate in catalytic transformations. The aromatic nitro group can undergo selective catalytic reduction to either a hydroxylamine (B1172632) or an amine, which are important intermediates in chemical synthesis. mdpi.com

Furthermore, the amine group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamine structures. mdpi.com If used as a ligand, its metal complexes could potentially catalyze reactions like C-C bond formations (e.g., Suzuki-Miyaura coupling) or C-N bond formations. rsc.org The specific combination of sulfur and nitrogen donor atoms can stabilize various oxidation states of a coordinated metal center, which is a key feature for many catalytic cycles.

Investigation in Materials Science

In materials science, the focus is on discovering and developing materials with novel properties. The donor-acceptor structure of this compound suggests potential for interesting photophysical properties. Related nitropyridine derivatives have been investigated for their fluorescence properties. nih.govnih.govresearchgate.net The intramolecular charge transfer (ICT) character that can arise from the electronic push-pull system often leads to large Stokes shifts and sensitivity of the emission to the local environment, which are desirable traits for chemical sensors and molecular probes. nih.gov

The ability to act as a building block for larger, conjugated systems or coordination polymers also opens avenues for creating materials with applications in organic electronics, such as semiconductors or components in OLEDs. chemrxiv.org The thioether linkage provides a degree of flexibility and can influence the solid-state packing of the molecules, which in turn affects the bulk material properties like charge mobility.

Development of Organic Optical Materials

Nitropyridine derivatives are recognized as highly promising for the creation of efficient organic optical materials. nih.gov The functionality of these materials often relies on intramolecular charge transfer (ICT) from an electron-donor part of the molecule to an electron-acceptor part. In this compound, the phenylamine moiety acts as the electron donor and the nitropyridine ring serves as the acceptor. This inherent electronic asymmetry is a key prerequisite for second- and third-order nonlinear optical (NLO) activity. researchgate.netscirp.org

Organic NLO materials are pivotal for applications in optical data storage, signal processing, and telecommunications. researchgate.netresearchgate.net The introduction of the nitro group into the pyridine ring enhances its electron-accepting capability, which in turn facilitates the functionalization of the molecule and can lead to desirable photophysical properties. nih.gov The specific arrangement of donor and acceptor groups within this thioether-substituted aromatic amine can be fine-tuned to optimize its NLO response, making it a candidate for applications like second-harmonic generation. researchgate.net

Table 1: Structural Features of this compound for Optical Applications

Structural ComponentFunctionRelevance to Optical Properties
Aminophenyl GroupElectron DonorInitiates intramolecular charge transfer (ICT), essential for NLO activity.
Nitropyridine RingElectron AcceptorCreates a strong dipole moment and enhances the molecule's NLO response. nih.gov
Thioether Bridgeπ-Conjugated LinkerFacilitates efficient electronic communication between the donor and acceptor moieties.
Aromatic Systemπ-Electron CloudContributes to the overall polarizability and nonlinear optical susceptibility of the molecule. researchgate.net

Potential for Photonic Applications (e.g., Sensors and Optical Devices)

The distinct photophysical properties of molecules related to this compound open avenues for their use in various photonic applications. For instance, structurally similar 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully employed as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com These sensors operate by changing their fluorescence intensity in response to changes in their microenvironment, demonstrating a practical photonic application. mdpi.com

Given its donor-acceptor nature, this compound and its derivatives could potentially be developed into sensors for detecting specific analytes or changes in environmental polarity. Furthermore, the NLO properties inherent to its structure are fundamental for the creation of electro-optic modulators and optical switches, which are critical components in modern photonics and communication systems. researchgate.net

Contribution to Medicinal Chemistry Research as a Scaffold Motif

In medicinal chemistry, a scaffold is a core chemical structure upon which a variety of derivatives can be built to create a library of compounds for biological screening. The nitropyridine ring system is a well-established and important heterocyclic motif found in numerous medicines, fungicides, and herbicides. nih.govnih.gov The presence of the nitro group makes nitropyridines particularly valuable as precursors and intermediates for a wide range of bioactive compounds. nih.govmdpi.comresearchgate.net

The this compound framework combines the biologically significant nitropyridine unit with a thioether-linked phenylamine, a structural feature also present in various pharmacologically active molecules. This combination provides a versatile scaffold for developing new therapeutic agents.

Design of Novel Biologically Relevant Compounds

The nitropyridine scaffold has been instrumental in the synthesis of a diverse array of bioactive molecules. nih.gov For example, derivatives of nitropyridine have been developed as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are important targets in cancer and inflammatory diseases. nih.gov Additionally, this scaffold is a key component in compounds with demonstrated antimalarial, antibacterial, and anticancer activities. nih.govmdpi.com

The thioether linkage combined with pyridine and other aromatic rings is also a common feature in modern drug design. Research on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives has identified promising antitumor candidates that target key enzymes like EGFR and VEGFR-2. nih.gov Similarly, a series of 3-(thiophen-2-ylthio)pyridine derivatives were designed as potential multitarget anticancer agents, showing inhibitory activity against several kinases. nih.gov By leveraging the established biological potential of these two core motifs, the this compound scaffold serves as a promising starting point for designing new compounds with potential therapeutic applications.

Table 2: Biological Activities Associated with Related Scaffolds

Scaffold TypeAssociated Biological ActivityReference
NitropyridineJAK2 and GSK3 Kinase Inhibition nih.gov
NitropyridineAntimalarial, Anticancer nih.govmdpi.com
Thiophenyl-PyridineEGFR/VEGFR-2 Kinase Inhibition nih.gov
Thiophen-ylthio-PyridineMultitarget Kinase Inhibition (Anticancer) nih.gov
ThienopyrimidineSer/Thr Kinase Inhibition researchgate.net

Structure-Activity Relationship (SAR) Studies on Related Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural modifications of a scaffold affect its biological activity. While specific SAR studies on this compound are not detailed in the provided context, the principles can be understood from research on related structures.

SAR studies on other aromatic ring-substituted compounds have shown that the type and position of substituents can greatly affect drug binding to target proteins through changes in lipophilic, electronic, and steric properties. nih.gov For instance, in a series of ketamine esters, substituents like Cl, Me, and OMe on the benzene (B151609) ring significantly altered the compound's anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. nih.gov

Applying these principles to the this compound scaffold, a medicinal chemist could systematically:

Modify the Phenylamine Ring: Introduce various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions to probe the electronic and steric requirements for optimal binding to a biological target.

Alter the Pyridine Ring: Change the position of the nitro group or add other substituents to modulate the ring's electron-withdrawing nature and interaction with target enzymes.

Replace the Phenylamine Ring: Substitute the phenylamine moiety with other aromatic or heteroaromatic rings to explore different binding interactions.

Modify the Thioether Linker: Oxidize the sulfur to a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity.

Such a systematic approach, guided by SAR principles, is crucial for optimizing the potency and selectivity of lead compounds derived from this versatile scaffold. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : The thioether bond is formed via nucleophilic aromatic substitution (SNAr) between 3-nitropyridine-2-thiol and 4-aminophenyl derivatives. The nitro group activates the pyridine ring for substitution, enhancing reactivity .
  • Step 2 : Reactions are conducted under inert atmospheres (N₂/Ar) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. Catalysts like Pd or Cu may improve coupling efficiency in multi-step syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) isolates the product. Yield optimization requires precise stoichiometry and temperature control .

Q. How does the nitro group on the pyridine ring influence the compound’s electronic properties and reactivity?

  • Mechanistic Insight :

  • The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the pyridine ring’s electrophilicity. This facilitates nucleophilic attacks (e.g., thiolation) at the 2-position .
  • Spectroscopic Evidence : IR spectroscopy identifies nitro stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹, while ¹H NMR shows deshielding of adjacent protons due to electron withdrawal .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Techniques and Applications :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.5 ppm) and confirms amine (-NH₂) presence. NOESY experiments clarify spatial arrangements .
  • IR Spectroscopy : Detects -NH₂ (~3300 cm⁻¹) and -NO₂ (~1520 cm⁻¹) functional groups .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., m/z 292.05 for C₁₁H₈N₃O₂S) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of analogs be resolved?

  • Methodological Strategies :

  • Comparative SAR Studies : Systematically vary substituents (e.g., nitro position, thioether length) to assess activity trends. For example, replacing the 4-aminophenyl group with a methoxyphenyl moiety reduces kinase inhibition .
  • Dose-Response Assays : Calculate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Crystallographic Analysis : Resolve binding modes using X-ray structures of target-ligand complexes (e.g., kinase-nitroaryl interactions) .

Q. What computational methods predict the compound’s binding affinity with biological targets?

  • Approaches :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with ATP-binding pockets in kinases. Key residues (e.g., Lys68 in EGFR) form hydrogen bonds with the nitro group .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory activity (R² >0.8) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Key Challenges and Solutions :

  • Low Yield in Thioether Formation : Competing side reactions (e.g., oxidation) reduce efficiency. Solution : Use excess thiol (1.5 equiv) and radical scavengers (e.g., BHT) .
  • Purification Complexity : Byproducts with similar polarity complicate isolation. Solution : Employ preparative HPLC (C18 column, acetonitrile/water gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.